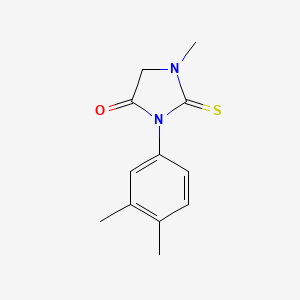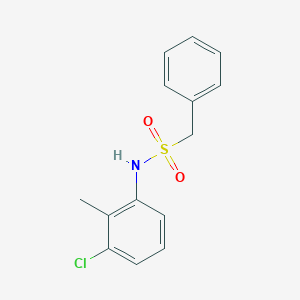
N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide, also known as CPEC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. CPEC is a member of the piperazine family, which is a class of organic compounds that have been widely used as pharmacological agents. In
Mecanismo De Acción
The exact mechanism of action of N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide is not fully understood. However, studies have suggested that N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide may act on multiple targets in the body, including the central nervous system, cancer cells, and microbial cells. In the central nervous system, N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been reported to modulate the activity of GABAergic and serotonergic systems, which are involved in the regulation of anxiety and depression. In cancer cells, N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to inhibit the activity of several enzymes and pathways that are involved in cell growth and survival. In microbial cells, N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been reported to disrupt the membrane integrity and inhibit the synthesis of essential biomolecules.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide can modulate the activity of several enzymes and pathways, including GABA transaminase, monoamine oxidase, and the PI3K/Akt/mTOR pathway. In vivo studies have reported that N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide can reduce anxiety and depression-like behaviors in animal models, inhibit the growth of cancer cells, and improve the survival rate in bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide also has some limitations, including its poor stability in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
Direcciones Futuras
There are several future directions for N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide research. One direction is to explore the potential of N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide as a therapeutic agent for neurological disorders, such as anxiety and depression. Another direction is to investigate the mechanism of action of N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide in cancer cells and identify its molecular targets. Additionally, studies can be conducted to optimize the synthesis method of N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide and improve its stability and specificity for biomolecules. Finally, N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide can be further evaluated for its potential as a broad-spectrum antimicrobial agent against bacterial and fungal infections.
Conclusion:
In conclusion, N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide is a promising chemical compound that has potential pharmacological properties in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide as a therapeutic agent and to optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide involves the reaction of 3-chlorobenzoyl chloride with 4-ethylpiperazine in the presence of sodium bicarbonate and carbon disulfide. The resulting product is then treated with thiosemicarbazide to obtain N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide. This method was first reported by Zhang et al. in 2009 and has since been used by several researchers to obtain N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide for further studies.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been studied for its potential pharmacological properties in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been reported to inhibit the growth of cancer cells and induce apoptosis. In infectious diseases, N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to have antibacterial and antifungal activities.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-ethylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-2-16-6-8-17(9-7-16)13(18)15-12-5-3-4-11(14)10-12/h3-5,10H,2,6-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAMZIYMGUDBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-ethylpiperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5765917.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5765936.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5765957.png)


![2-methoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5765981.png)

![2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5765989.png)

![2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5765997.png)

